![molecular formula C19H20ClNO6S B1677056 7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid CAS No. 911290-35-2](/img/structure/B1677056.png)
7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid
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Overview
Description
7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid, also known as 2H-1-Benzopyran-2-one, 7-((3-chlorophenyl)methoxy)-4-((methylamino)methyl)-, methanesulfonate, is a chemical compound with the molecular formula C18H16ClNO3.CH4O3S . It is a member of the benzopyran class of compounds and is characterized by its achiral stereochemistry .
Preparation Methods
The synthesis of 7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid involves several steps. The primary synthetic route includes the reaction of 2H-1-Benzopyran-2-one with 3-chlorophenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with methylamine and formaldehyde to yield the final product, which is subsequently converted to its methanesulfonate salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a reduction in oxidative stress and inflammation. It achieves this by binding to the active sites of these enzymes, thereby preventing their normal function and disrupting the associated biochemical pathways .
Comparison with Similar Compounds
7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid can be compared with other benzopyran derivatives, such as:
2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-: This compound has similar structural features but differs in its functional groups, leading to different chemical reactivity and biological activity.
2H-1-Benzopyran-2-one, 7-methoxy-4-methyl-: Another similar compound with variations in the methoxy and methyl groups, affecting its solubility and interaction with biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
911290-35-2 |
---|---|
Molecular Formula |
C19H20ClNO6S |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid |
InChI |
InChI=1S/C18H16ClNO3.CH4O3S/c1-20-10-13-8-18(21)23-17-9-15(5-6-16(13)17)22-11-12-3-2-4-14(19)7-12;1-5(2,3)4/h2-9,20H,10-11H2,1H3;1H3,(H,2,3,4) |
InChI Key |
ZNILTQJFNAYPDD-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl.CS(=O)(=O)O |
Canonical SMILES |
CNCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-((3-chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one NW 1772 NW-1772 NW1772 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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